molecular formula C25H18N4O4 B2672556 1-(3-nitrophenyl)-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901246-27-3

1-(3-nitrophenyl)-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

Cat. No. B2672556
CAS RN: 901246-27-3
M. Wt: 438.443
InChI Key: TWVZUBQTWXBLQE-UHFFFAOYSA-N
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Description

1-(3-nitrophenyl)-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H18N4O4 and its molecular weight is 438.443. The purity is usually 95%.
BenchChem offers high-quality 1-(3-nitrophenyl)-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-nitrophenyl)-3-(p-tolyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probes and Sensing

This compound’s unique structure makes it an excellent candidate for designing fluorescent probes. Researchers have synthesized tailor-made fluorescent ionic liquids by integrating tetrapropylammonium hydroxide with 1-naphathoic acid, resulting in a dual-emitting fluoroprobe. This probe has been successfully employed for sensing hydroquinone in environmental waters . The compound’s fluorescence properties and sensitivity to specific analytes make it valuable for environmental monitoring and analytical chemistry.

Crystal Engineering

Given its intricate crystal structure, this compound is fascinating for crystal engineering. Researchers can explore its supramolecular interactions, polymorphism, and crystal packing. By manipulating intermolecular forces, they can design new crystalline forms with desirable properties, such as improved solubility or stability.

A tailor-made fluorescent ionic liquid integrating tetrapropylammonium hydroxide with 1-naphathoic acid to construct a dual-emitting fluoroprobe for sensing hydroquinone in environmental waters

properties

IUPAC Name

14-(4-methylphenyl)-12-(3-nitrophenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O4/c1-15-5-7-16(8-6-15)24-20-14-26-21-13-23-22(32-9-10-33-23)12-19(21)25(20)28(27-24)17-3-2-4-18(11-17)29(30)31/h2-8,11-14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWVZUBQTWXBLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCCO5)C6=CC(=CC=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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